Methyl [(2,6-difluorophenyl)sulfonyl]acetate
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Overview
Description
Methyl [(2,6-difluorophenyl)sulfonyl]acetate is a chemical compound characterized by its unique structure, which includes a methyl group, a difluorophenyl group, and a sulfonyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(2,6-difluorophenyl)sulfonyl]acetate typically involves the reaction of 2,6-difluorophenylsulfonyl chloride with methanol under acidic conditions. The reaction proceeds through nucleophilic substitution, where the methanol attacks the sulfonyl chloride group, resulting in the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl [(2,6-difluorophenyl)sulfonyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Methyl [(2,6-difluorophenyl)sulfonyl]acetate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: Investigated for its potential biological activity, such as antimicrobial or antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl [(2,6-difluorophenyl)sulfonyl]acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Methyl [(2,6-difluorophenyl)sulfonyl]acetate can be compared to other similar compounds, such as:
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Similar in structure but with different functional groups.
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate: Another fluorinated compound with potential biological activity.
Uniqueness: this compound is unique due to its specific combination of fluorine atoms and the sulfonyl group, which can impart distinct chemical and physical properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis and a candidate for further research in biology and medicine.
Properties
IUPAC Name |
methyl 2-(2,6-difluorophenyl)sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4S/c1-15-8(12)5-16(13,14)9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAFQQZSIBNUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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